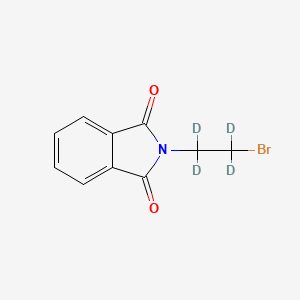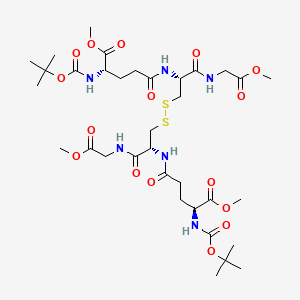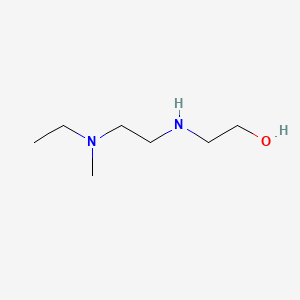
N-(2-Bromoethyl-d4)phthalimide
概要
説明
“N-(2-Bromoethyl-d4)phthalimide” is an intermediate used in organic synthesis . It can react with phenyl magnesium bromide to get 2-(2-bromo-ethyl)-3-hydroxy-3-phenyl-isoindolin-1-one .
Molecular Structure Analysis
The molecular formula of “N-(2-Bromoethyl-d4)phthalimide” is C10H4D4BrNO2 . The molecular weight is 258.1 .Chemical Reactions Analysis
“N-(2-Bromoethyl-d4)phthalimide” is the deuterium labeled N-(2-Bromoethyl)phthalimide . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .科学的研究の応用
Charge Delocalization Studies
The compound is used in theoretical studies to analyze charge delocalization patterns within molecules. By employing natural bond orbital (NBO) analyses and simulated UV-visible spectra, researchers can predict electron population in core, valance, and Rydberg sub-shells, which is valuable for drug design and understanding molecular stability .
Organic Synthesis Intermediate
As an intermediate in organic synthesis, N-(2-Bromoethyl)phthalimide reacts with phenyl magnesium bromide to produce 2-(2-bromo-ethyl)-3-hydroxy-3-phenyl-isoindolin-1-one . This reaction is significant for constructing complex molecular structures in pharmaceuticals and other organic compounds .
Solvent Effect Studies
The compound’s behavior in different solvent mediums, such as water, ethanol, and methanol, is examined using the polarizable continuum model (PCM). These studies are essential for predicting the energetic behavior of the compound in various environments, which is crucial for drug formulation and chemical reactions .
Isotope Tracing in Drug Development
The deuterium-labeled version, N-(2-Bromoethyl)phthalimide-d4 , is used for isotope tracing in the drug development process. Stable heavy isotopes like deuterium are incorporated into drug molecules to track and quantify them during pharmacokinetic studies .
Molecular Orbital Simulations
Researchers use this compound to perform complete molecular orbital simulations. Theoretical UV-visible spectra derived from these simulations provide a deeper understanding of the charge delocalization pattern and molecular stability, which is beneficial for the development of new materials and drugs .
Cross-Linking Reagent
In polymer science, N-(2-Bromoethyl)phthalimide serves as a cross-linking reagent. It is used to modify polymers’ properties by creating covalent bonds between polymer chains, thus altering their mechanical and thermal properties .
Analytical Chemistry Applications
The compound is also used in analytical chemistry to develop new analytical methods. Its unique properties enable the creation of sensitive and selective detection systems for various analytes, improving the accuracy and efficiency of chemical analysis .
作用機序
Target of Action
This compound is primarily used in proteomics research , which suggests it may interact with proteins or other biomolecules
Mode of Action
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
As a compound used in proteomics research , it may be involved in various biochemical pathways depending on the proteins it interacts with
Pharmacokinetics
It’s known that deuteration can affect the pharmacokinetic and metabolic profiles of drugs . This could potentially impact the bioavailability of N-(2-Bromoethyl-d4)phthalimide.
Result of Action
As a compound used in proteomics research , it may have diverse effects depending on the proteins it interacts with
特性
IUPAC Name |
2-(2-bromo-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2/i5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZXTOCAICMPQR-NZLXMSDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Br)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromoethyl-d4)phthalimide | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,5,6-Trimethyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B586351.png)

